molecular formula C21H21N3O2S B2947654 (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide CAS No. 320421-35-0

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide

Cat. No.: B2947654
CAS No.: 320421-35-0
M. Wt: 379.48
InChI Key: NRZZMIPVZKXSIL-UHFFFAOYSA-N
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Description

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is a chemical compound of interest in medicinal and organic chemistry research. It features a pyrimidine core, a privileged scaffold in drug discovery due to its prevalence in DNA, RNA, and numerous therapeutic agents . The integration of both a morpholino ring and a phenyl sulfoxide group makes this compound a valuable building block for developing novel bioactive molecules. Pyrimidine-based compounds are extensively researched for a wide spectrum of applications, including as antibacterial agents , anticancer therapies, and treatments for neurological disorders . Specifically, related morpholino-pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against bacterial pathogens, highlighting the potential of this structural class in antibiotic development . The phenyl sulfoxide moiety is a significant functional group in its own right. Sulfoxides are often investigated as synthetic intermediates in the preparation of fine chemicals and bioactive molecules, and they can serve as ligands in asymmetric catalysis . The chiral nature of the sulfoxide group can be critical for interactions with biological targets. This product is intended for research purposes as a chemical standard or a synthetic intermediate in the development of new pharmaceutical candidates and organic materials. This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZZMIPVZKXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide typically involves the reaction of 2-phenyl-4-pyrimidinylmethyl chloride with morpholine, followed by oxidation with an appropriate oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone.

    Reduction: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide involves its interaction with molecular targets such as enzymes or receptors. The sulfoxide group can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The pyrimidine ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Derivatives

Compound 1: 6-Amino-2-sulfanylpyrimidin-4(3H)-one
  • Substituents: Amino group at C6, sulfanyl (SH) at C2.
  • Synthesis : Prepared via literature methods involving cyclization reactions .
  • Key Differences: Lacks the morpholino and phenyl sulfoxide groups. The sulfanyl group is more nucleophilic and prone to oxidation compared to the sulfoxide in the target compound. Reduced steric bulk compared to the phenyl-substituted pyrimidine in the target molecule.
Compound 2: 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one
  • Substituents : Benzylsulfanyl (S-benzyl) at C2.
  • Synthesis : Derived from Compound 1 via alkylation with benzyl chloride in dimethyl sulfoxide .
  • The absence of the morpholino group may reduce solubility in aqueous environments compared to the target compound.

Functional Group Impact on Physicochemical Properties

Sulfoxide vs. Sulfanyl/Sulfide Groups
  • Stability: Prone to reduction to sulfide or oxidation to sulfone under specific conditions. SDS data indicate incompatibility with strong oxidizers and sensitivity to light .
  • Benzylsulfanyl/Sulfanyl Groups :
    • Less polar and more lipophilic, favoring membrane permeability but limiting aqueous solubility.
    • Sulfur in the -SH or -S-benzyl form is susceptible to oxidation, which may alter biological activity .
Morpholino vs. Amino Groups
  • Morpholino: A saturated heterocycle with an oxygen atom, enhancing water solubility and metabolic stability. May participate in hydrogen bonding with biological targets.

Biological Activity

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide, with the CAS number 320421-35-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C21H21N3O2S
  • Molar Mass : 379.48 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulator of cellular pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit specific kinases involved in cancer progression. For example, it has been shown to affect the activity of protein kinases that play crucial roles in cell signaling and proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Reference
Antitumor ActivityPLK4<10 nM
Antiproliferative ActivityMultiple Myeloma Cell Line0.64 μM
Enzyme InhibitionFGFR130.2 nM
Antimicrobial ActivityVarious Bacterial StrainsVariable

Case Studies

  • Antitumor Efficacy : In a study evaluating the compound's efficacy against various cancer cell lines, it was found to significantly inhibit tumor growth in vitro, particularly against HCT116 colon cancer cells. The IC50 values indicated potent activity, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies : Detailed enzymatic assays demonstrated that this compound exhibits selective inhibition of certain kinases, which are often overexpressed in cancer cells. This selectivity may reduce off-target effects and enhance therapeutic outcomes.
  • Antimicrobial Properties : The compound was also tested against a range of bacterial strains, showing promising antimicrobial activity. Further exploration into its mechanism revealed that it disrupts bacterial cell wall synthesis, although specific IC50 values were not universally consistent across different strains.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound and its analogs to optimize potency and selectivity. Key findings include:

  • Modifications to the pyrimidine ring significantly impact enzyme binding affinity.
  • The morpholine moiety appears critical for maintaining biological activity.

Q & A

Q. What methodologies are available to correlate the compound’s stereochemical configuration with its biological activity?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated isomers in bioassays.
  • Computational Modeling : Compare enantiomer binding modes using molecular dynamics simulations (e.g., GROMACS) .

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